Glutaminase Inhibition: 55-Fold Superior Potency Over Ursolic Acid in Head-to-Head Assay
In a direct comparative study, barbinervic acid exhibited potent glutaminase inhibitory activity with an IC50 of 14 μM, which is 55-fold lower (more potent) than the IC50 of ursolic acid (775 μM) and over 30-fold more potent than the reference inhibitor 6-diazo-5-oxo-L-norleucine (DON; IC50 = 434 μM) [1]. Its epimer, rotungenic acid, showed comparable activity with an IC50 of 13 μM [1]. This demonstrates that while epimeric substitution (C-3α vs. C-3β hydroxyl) has minimal impact on glutaminase inhibition, the broader structural differences in ursolic acid result in a dramatic loss of potency, underscoring the critical importance of the specific hydroxylation pattern for target engagement [1].
| Evidence Dimension | Glutaminase Inhibition (IC50) |
|---|---|
| Target Compound Data | 14 μM |
| Comparator Or Baseline | Ursolic acid: 775 μM; Rotungenic acid: 13 μM; DON (control): 434 μM |
| Quantified Difference | Barbinervic acid is 55-fold more potent than ursolic acid; 31-fold more potent than DON |
| Conditions | In vitro glutaminase enzyme inhibition assay |
Why This Matters
This potency differential directly impacts assay design and therapeutic lead selection, where substituting ursolic acid for barbinervic acid would result in a >50-fold loss of signal, rendering experiments uninterpretable for glutaminase-targeting studies.
- [1] Shimada A, Ueno H, Yamamoto K, Kawabata K, Inagaki M. Pentacyclic triterpene acids, rotungenic acid and barbinervic acid, from fresh leaves of Diospyros kaki Thunberg and their glutaminase inhibitory activities. Nat Prod Res. 2024;38(9):1611-1615. View Source
